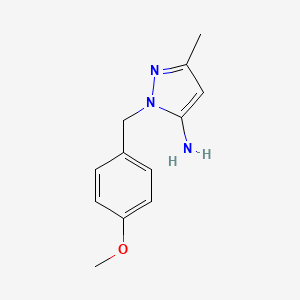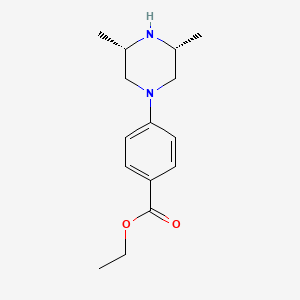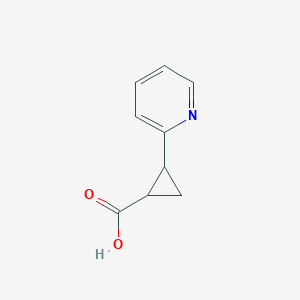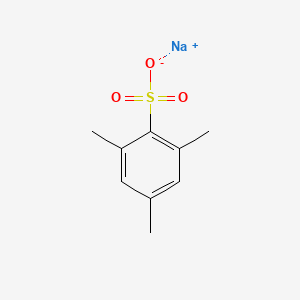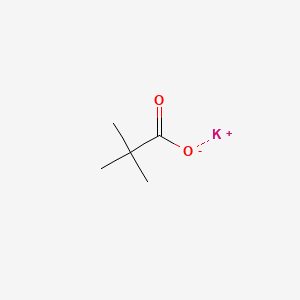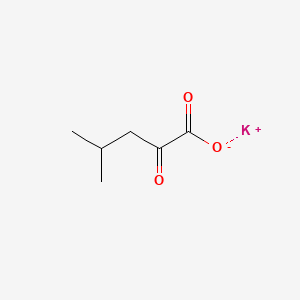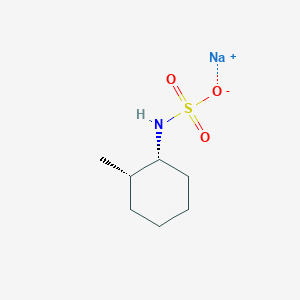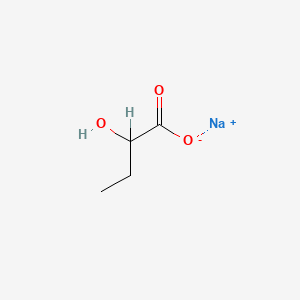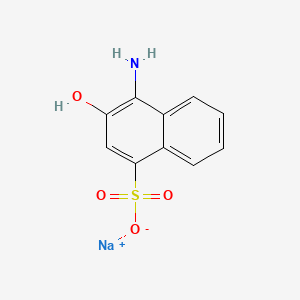
2-苯乙烯-1-磺酸钠
货号 B1324485
CAS 编号:
2039-44-3
分子量: 206.2 g/mol
InChI 键: MNCGMVDMOKPCSQ-UHDJGPCESA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Sodium 2-phenylethylene-1-sulphonate, also known as Sodium (E)-2-phenylethenesulfonate or beta-Styrenesulfonic Acid Sodium Salt, is a compound with the molecular formula C8H7NaO3S . It has a molecular weight of 206.20 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a phenyl group (C6H5-) and a sulphonate group (-SO3Na) attached to an ethylene group (C2H4) . The InChI string representation of the compound isInChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; . Physical And Chemical Properties Analysis
Sodium 2-phenylethylene-1-sulphonate has a molecular weight of 206.20 g/mol. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 206.00135954 g/mol . It has a topological polar surface area of 65.6 Ų .科学研究应用
-
Sodium-Ion Batteries
- Field : Energy Storage
- Application : Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .
- Methods : The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs . Furthermore, the optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed .
- Results : Despite the challenges of low specific energy, unsatisfactory rate capability, and short cycling life caused by the heavy mass and large radius of Na+ ions, substantial progress has been made .
-
Synthesis of Organosulfur Compounds
- Field : Organic Chemistry
- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds .
- Methods : Sodium sulfinates emerge as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used in S–S, N–S, and C–S bond-forming reactions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
-
Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
- Field : Organic Chemistry
- Application : Sodium sulfinates can be used in sulfonyl radical-triggered ring-closing sulfonylation .
- Methods : The reaction involves the generation of sulfonyl radicals from sodium sulfinates, which then undergo ring-closing reactions .
- Results : This method allows for the synthesis of a variety of cyclic organosulfur compounds .
-
Electrochemical Synthesis of Sodium Sulfinates
- Field : Electrochemistry
- Application : Sodium sulfinates can be synthesized electrochemically .
- Methods : The process involves the electrochemical reduction of sulfonyl chlorides to sodium sulfinates .
- Results : This method provides a green and sustainable approach to the synthesis of sodium sulfinates .
-
Synthesis of Amphoteric Surfactants
- Field : Industrial Chemistry
- Application : Sodium sulfinates can be used in the synthesis of amphoteric surfactants .
- Methods : The surfactants are synthesized from fatty amine, acrylic acid, and sodium 3-chloro-2-hydroxypropyl sulfonate .
- Results : The resulting surfactants exhibit good surface activity .
-
Photoredox Catalytic Transformations
- Field : Photocatalysis
- Application : Sodium sulfinates can be used in photocatalytic transformations .
- Methods : The process involves the use of light to activate sodium sulfinates, which then participate in various transformations .
- Results : This method allows for the synthesis of a variety of organosulfur compounds .
-
Sulfonyl Radical-Triggered Multicomponent Reactions
- Field : Organic Chemistry
- Application : Sodium sulfinates can be used in sulfonyl radical-triggered multicomponent reactions .
- Methods : The reaction involves the generation of sulfonyl radicals from sodium sulfinates, which then participate in multicomponent reactions .
- Results : This method allows for the synthesis of a variety of organosulfur compounds .
-
Site-Selective C–H Sulfonylation
-
Synthesis of Thiosulfonates
-
Synthesis of Sulfonamides
-
Synthesis of Sulfides
-
Synthesis of Sulfones
- Field : Organic Chemistry
- Application : Sodium sulfinates can be used in the synthesis of sulfones .
- Methods : The process involves the use of sodium sulfinates to form S–C bonds .
- Results : This method allows for the synthesis of a variety of sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
属性
IUPAC Name |
sodium;(E)-2-phenylethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGMVDMOKPCSQ-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-phenylethylene-1-sulphonate | |
CAS RN |
2039-44-3 | |
| Record name | Sodium 2-phenylethylene-1-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-phenylethylene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
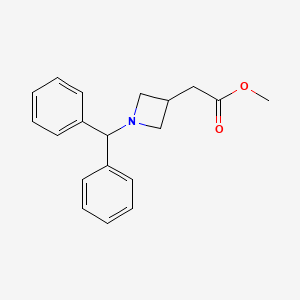
![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
